REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:9](=[O:10])[Cl:11])[o:8]1.[N:12]1([c:18]2[c:19]([NH2:20])[cH:21][cH:22][cH:23][cH:24]2)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:9](=[O:10])[NH:20][c:19]2[c:18]([N:12]3[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]3)[cH:24][cH:23][cH:22][cH:21]2)[o:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc([N+](=O)[O-])o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1N1CCCCC1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccc1N1CCCCC1)c1ccc([N+](=O)[O-])o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |